molecular formula C13H17N7OS B6001242 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B6001242
M. Wt: 319.39 g/mol
InChI Key: VJYIYKHWEDYPDD-UHFFFAOYSA-N
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Description

The compound N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide features a cyclohexane backbone substituted with a tetrazole ring and a carboxamide group linked to a 5-cyclopropyl-1,3,4-thiadiazole moiety.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7OS/c21-11(15-12-17-16-10(22-12)9-4-5-9)13(6-2-1-3-7-13)20-8-14-18-19-20/h8-9H,1-7H2,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYIYKHWEDYPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=NN=C(S2)C3CC3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N7OS. The compound features a thiadiazole ring and a tetrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular Weight299.35 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
LogP (Octanol-water partition coefficient)1.8

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids.
  • Preparation of the Tetrazole Moiety: This is often synthesized via the reaction of hydrazine derivatives with carbonyl compounds.
  • Coupling Reaction: The final step involves forming an amide bond between the thiadiazole and tetrazole derivatives, commonly using coupling agents like EDCI or DCC.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and tetrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in cancer cells while sparing normal cells, indicating a selective action that could be beneficial in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole and tetrazole derivatives:

  • Cytotoxicity Studies: A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines using MTT assays. Results indicated that modifications to the structure significantly influenced cytotoxicity levels .
  • Antimicrobial Screening: Another research effort focused on synthesizing new compounds based on the thiadiazole framework and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings indicated promising antibacterial activity .
  • Mechanistic Studies: Research on related compounds has provided insights into their mechanisms of action, including inhibition of specific enzymes involved in cellular proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
Target Compound Not provided Not provided 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, 5-cyclopropyl-1,3,4-thiadiazol-2-yl Not specified -
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide () C₁₄H₁₁N₅O₂S 313.34 4-oxo-phthalazine, 5-cyclopropyl-1,3,4-thiadiazol-2-yl Not specified
Benzamide-thiadiazole derivatives (e.g., 7a-7l, ) Varies Varies Benzamide, (2-(piperidin-1-yl)ethyl)thio Acetylcholinesterase inhibitors
Cephalosporin derivatives (e.g., ) C₁₆H₁₈N₈O₅S₂ ~514.5 (estimated) Tetrazolylacetamido, 5-methyl-1,3,4-thiadiazol-2-ylthio Antibacterial agents
Key Observations:
  • Tetrazole vs. Phthalazine/Benzamide : The target compound’s tetrazole group (pKa ~4.9) may enhance solubility in physiological conditions compared to the phthalazine ring in (XLogP3 = 1.3) or the benzamide in , which lacks ionizable groups .
  • Thiadiazole Role: The 1,3,4-thiadiazole ring is common across all compounds, contributing to metabolic stability and hydrogen-bonding interactions.
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 350 g/mol (based on structural similarity to ’s compound), which may influence bioavailability compared to smaller derivatives in .

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